1-Allyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Allyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound with the molecular formula C9H9N3. It belongs to the class of triazole-based compounds, which are known for their diverse chemical and biological properties. This compound features a benzene ring fused to a triazole ring, with an allyl group attached to the nitrogen atom of the triazole ring. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
1-Allyl-1H-benzo[d][1,2,3]triazole (ATB) is a five-membered heterocyclic aromatic organic compound. As a member of the class of triazole-based compounds, ATB is used in various scientific experiments and research projects
Mode of Action
This allows them to interact with biomolecular targets and improve solubility .
Pharmacokinetics
The pharmacokinetic properties of ATB include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log Kp (skin permeation) of -5.84 cm/s, indicating its ability to permeate the skin . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 1.97 , which can influence its distribution within the body.
Biochemical Analysis
Biochemical Properties
1-Allyl-1H-benzo[d][1,2,3]triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can form stable complexes with metal ions, which can further modulate enzyme activity and protein function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins, leading to altered cellular responses . It also affects the expression of specific genes involved in metabolic and regulatory pathways, thereby impacting cellular function and homeostasis . These cellular effects make it a valuable compound for studying cell biology and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, this compound can affect the levels of specific metabolites, thereby altering the overall metabolic flux . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and distributed to various cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . It can be localized to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound can influence its activity and function, as it can interact with specific biomolecules within these compartments . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the reaction of 1H-benzo[d][1,2,3]triazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogenated allyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Allyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, dyes, and corrosion inhibitors
Comparison with Similar Compounds
1H-benzo[d][1,2,3]triazole: Lacks the allyl group but shares the triazole-benzene fused ring structure.
1-Methyl-1H-benzo[d][1,2,3]triazole: Contains a methyl group instead of an allyl group.
1-Phenyl-1H-benzo[d][1,2,3]triazole: Features a phenyl group attached to the triazole ring.
Uniqueness: 1-Allyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The allyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-prop-2-enylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYXJUXZLUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394445 | |
Record name | 1-Allylbenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52298-91-6 | |
Record name | 1-Allylbenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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